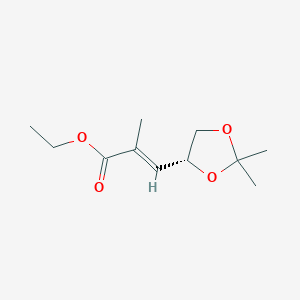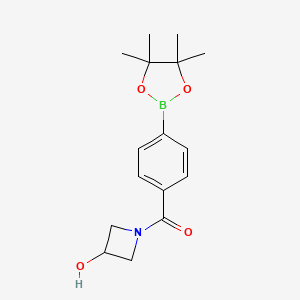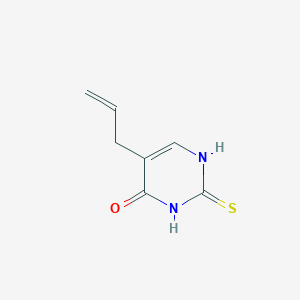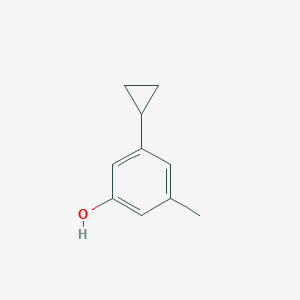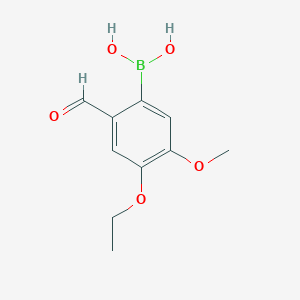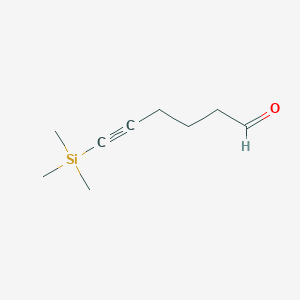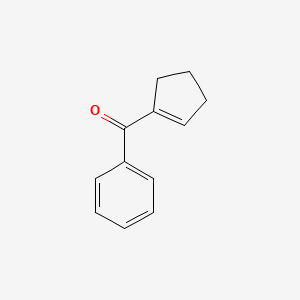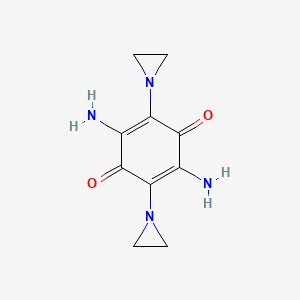
2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,5-diene-1,4-dione core with two aziridinyl groups and two amino groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-diamino-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the aziridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aziridinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-diene compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone
- 2,3,5,6-Tetrakis(aziridin-1-yl)-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dipiperidin-1-ylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and aziridinyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
59886-51-0 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
2,5-diamino-3,6-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12N4O2/c11-5-7(13-1-2-13)9(15)6(12)8(10(5)16)14-3-4-14/h1-4,11-12H2 |
InChI-Schlüssel |
DVQQTSYUTWYAIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)N)N3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



